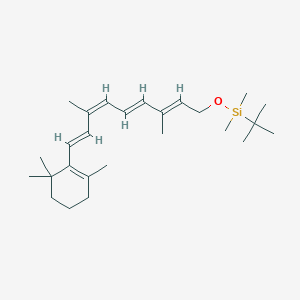

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.

Métodos De Preparación

The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .

Análisis De Reacciones Químicas

9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.

Aplicaciones Científicas De Investigación

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is widely used in scientific research due to its stability and ability to act as a precursor for other retinoid compounds. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various retinoid derivatives.

Biology: Researchers use this compound to study the biological effects of retinoids, including their role in cell differentiation and proliferation.

Medicine: It is used in the development of retinoid-based therapies for conditions such as acne, psoriasis, and certain types of cancer.

Mecanismo De Acción

The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:

All-trans-retinyl acetate: A derivative of all-trans-retinol, used in similar research applications.

13-cis-retinoic acid: An isomer of retinoic acid, used in the treatment of severe acne.

9-cis-retinoic acid: The active form of this compound, used in research and potential therapeutic applications.

These compounds share similar biological activities but differ in their chemical structures and specific applications.

Actividad Biológica

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic retinoid compound derived from retinol, which plays a crucial role in various biological processes, particularly in vision and cellular differentiation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C26H44OSi

- Molecular Weight : 400.71 g/mol

- CAS Number : 210700-52-0

- Structure : The compound features a retinoid backbone with a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents.

This compound acts primarily through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors regulate gene expression involved in:

- Cell Growth and Differentiation : The compound promotes differentiation in various cell types, including keratinocytes and neuronal cells.

- Vision : It is involved in the visual cycle, where it aids in the regeneration of visual pigments.

- Antioxidant Activity : Similar to other retinoids, it exhibits antioxidant properties that may protect cells from oxidative stress.

Transcriptional Activity

Research has demonstrated that this compound exhibits significant transcriptional activity. A study evaluated its effects on gene expression using retinoic acid response elements (RARE) and retinoid X response elements (RXRE). The compound showed promising results in activating RXR-selective pathways, which are crucial for cellular differentiation and development .

| Compound | RARE Activity | RXRE Activity |

|---|---|---|

| This compound | Moderate | High |

| 9-cis-Retinoic Acid | High | High |

| All-trans-Retinoic Acid | Low | Moderate |

Case Studies

- Skin Health : In a clinical study involving patients with acne vulgaris, topical application of retinoids including this compound led to significant improvements in skin texture and reduction in lesions. The compound's ability to modulate keratinocyte differentiation was highlighted as a key mechanism .

- Cancer Research : Investigations into the anticancer properties of this retinoid showed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro studies indicated that treatment with this compound resulted in increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption when administered orally or topically. Its silyl group enhances lipid solubility, facilitating better bioavailability compared to other retinoids. Metabolism primarily occurs through enzymatic cleavage to yield active metabolites involved in the retinoid signaling pathway.

Safety and Toxicology

While retinoids are generally well-tolerated, high doses can lead to toxicity characterized by hypervitaminosis A symptoms. However, studies indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported .

Propiedades

IUPAC Name |

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHWHHSTDVNQC-CHOXORPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.